1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE
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Overview
Description
1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE is a chemical compound with the molecular formula C₇H₁₁NO₂ It is characterized by the presence of an oxirane (epoxide) ring attached to a pyrrolidin-2-one structure
Scientific Research Applications
1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with an epoxide precursor under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of 1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE involves its ability to react with nucleophiles due to the strained oxirane ring. This reactivity allows it to form covalent bonds with various molecular targets, influencing biological pathways and chemical processes. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or chemical synthesis.
Comparison with Similar Compounds
Pyrrolidin-2-one: Lacks the oxirane ring, resulting in different reactivity and applications.
Oxirane: A simpler structure without the pyrrolidin-2-one moiety, used primarily in polymer chemistry.
N-Methylpyrrolidin-2-one: A solvent with different chemical properties due to the absence of the oxirane ring.
Uniqueness: 1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE is unique due to the combination of the oxirane ring and pyrrolidin-2-one structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCCGGMWVUBVBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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